2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR shifts (DMSO-d₆) highlight distinct proton environments:
- Ethyl group : A triplet at δ 1.2–1.4 ppm (CH₃) and a quartet at δ 3.0–3.2 ppm (CH₂N).
- Tetrahydro-naphthyridine protons : Multiplet signals between δ 2.8–4.0 ppm for CH₂ groups.
- Aromatic protons : Doublets and triplets in δ 7.0–8.5 ppm, influenced by the electron-withdrawing carboxylic acid.
- Carboxylic acid proton : A broad singlet at δ 12.0–13.0 ppm.
¹³C NMR would reveal carbonyl carbon resonance near δ 170 ppm, with aromatic carbons spanning δ 110–150 ppm.
Infrared (IR) Spectroscopy
Key absorptions include:
- O-H stretch : Broad band at 2500–3000 cm⁻¹ (carboxylic acid).
- C=O stretch : Strong peak at ~1700 cm⁻¹.
- Aromatic C-H bends : Peaks at 750–900 cm⁻¹.
UV-Vis Spectroscopy
The conjugated π-system (naphthyridine + benzene) exhibits strong absorption in the 240–280 nm range (π→π* transitions). The carboxylic acid group may induce a bathochromic shift compared to non-acid analogs.
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) calculations on analogous naphthyridines reveal:
- HOMO-LUMO gap : ~4.2 eV, indicating moderate electronic stability.
- Electron density maps : High density localized on the naphthyridine nitrogen and carboxylic oxygen, suggesting nucleophilic and electrophilic reactivity sites.
- NBO analysis : Hyperconjugation between the ethyl group’s C-H σ-bond and the naphthyridine ring’s π*-antibonding orbitals stabilizes the structure.
Figure 2 illustrates the electrostatic potential surface, highlighting electron-rich (red) and electron-poor (blue) regions critical for intermolecular interactions.
Properties
IUPAC Name |
2-ethyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-10-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2.ClH/c1-2-17-8-7-13-11(9-17)14(15(18)19)10-5-3-4-6-12(10)16-13;/h3-6H,2,7-9H2,1H3,(H,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSXCOSDEJMXFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Organic Synthesis Pathways
The synthesis generally involves constructing the benzo[b]naphthyridine core via sequential reactions starting from suitable aromatic and heterocyclic precursors. The process typically includes:
- Formation of key intermediates through condensation reactions.
- Functionalization of the heterocyclic core with appropriate substituents.
- Final conversion to the hydrochloride salt through acid addition.
Recent studies have optimized these pathways for higher yields and purity, emphasizing the importance of controlled reaction conditions and purification techniques.
Imine Formation and Hydrolysis Method
One of the foundational approaches involves forming an imine intermediate in the presence of acids, notably lower carboxylic acids such as acetic acid or propanoic acid, which facilitate cyclization and heterocycle formation.
- Imine formation: Reacting aromatic amines with aldehydes or ketones under acidic conditions to generate imines.
- Cyclization: The imine undergoes intramolecular cyclization, forming the heterocyclic core.
- Hydrolysis: The imine is hydrolyzed using aqueous NaOH/ethanol, converting it into the corresponding carboxylic acid.
- Hydrolysis is conducted at temperatures ranging from room temperature to 100°C, monitored via Thin Layer Chromatography (TLC).
- Neutralization with acids like citric acid precipitates the product, which can be isolated by filtration.
- The process allows for subsequent salt formation with hydrochloric acid to produce the hydrochloride salt.
Acylation and Cyclization Approach
Another prominent method involves acyl chloride intermediates generated from carboxylic acids, which then undergo nucleophilic attack and cyclization to form the heterocyclic structure.
- Preparation of acid chloride: Reacting the carboxylic acid with thionyl chloride or oxalyl chloride.
- Reaction with nucleophiles: The acid chloride reacts with amines or amino derivatives in the presence of bases like triethylamine.
- Cyclization: Intramolecular cyclization occurs under controlled temperature conditions, forming the heterocyclic nucleus.
- The reaction mixture is maintained at 25-30°C during addition and stirring.
- Post-reaction, the mixture is poured into aqueous media, and organic layers are separated, washed, and dried.
- Final purification involves recrystallization.
Hydrolysis of Ester Derivatives
Ester intermediates are often hydrolyzed under basic conditions to yield the free acid, which is then converted into the hydrochloride salt.
- Hydrolyzing esters with aqueous sodium hydroxide at temperatures of 50-90°C.
- Monitoring hydrolysis via TLC.
- Neutralizing the mixture with acids (e.g., citric acid) to precipitate the free acid.
- Isolating the acid by filtration and further purification if necessary.
- Hydrolysis is conducted in aqueous NaOH/ethanol systems.
- The acid precipitates insolubly upon neutralization, simplifying isolation.
Data Table: Summary of Key Preparation Methods
| Method | Starting Materials | Key Reactions | Conditions | Purification | Remarks |
|---|---|---|---|---|---|
| Imine Formation & Hydrolysis | Aromatic amines, aldehydes | Condensation, hydrolysis | Room temp to 100°C, TLC monitored | Filtration, recrystallization | Widely used for heterocycle synthesis |
| Acylation & Cyclization | Carboxylic acids, amines | Acid chloride formation, intramolecular cyclization | 25-30°C, inert atmosphere | Organic extraction, recrystallization | Efficient for heterocyclic core |
| Ester Hydrolysis | Ester derivatives | Base hydrolysis | 50-90°C, TLC | Filtration, acid neutralization | Produces free acid for salt formation |
| Benzofuran Derivatives | Benzofuran precursors | Oxidation, stereoselective synthesis | Variable | Chiral chromatography | For stereochemically pure compounds |
Notes on Research Findings
- Reaction Monitoring: TLC and HPLC are standard techniques for monitoring reaction progress, especially during hydrolysis and cyclization steps.
- Temperature Control: Precise temperature regulation (0-100°C) is critical for optimizing yields and minimizing side reactions.
- Purification Techniques: Filtration, recrystallization, and chromatography are essential for obtaining high-purity products.
- Yield Optimization: Use of inert atmospheres (nitrogen) and controlled addition rates improves overall yields.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce specific functional groups, such as nitro groups to amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydride, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.
Scientific Research Applications
Synthetic Route Overview
- Formation of Naphthyridine Core : Cyclization reactions using precursors such as 2-aminopyridine.
- Introduction of Ethyl Group : Alkylation using ethyl halides in the presence of bases.
- Formation of Hydrochloride Salt : Enhances stability and solubility.
Scientific Research Applications
The applications of 2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride can be categorized into several key areas:
Chemistry
- Building Block for Complex Molecules : This compound serves as a versatile reagent in organic synthesis, facilitating the development of more complex chemical entities.
- Reagent in Organic Reactions : Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and cyclizations.
Biology
- Antimicrobial Properties : Research indicates that derivatives of naphthyridines exhibit significant antimicrobial activity against various pathogens. For example, studies have shown that certain derivatives can inhibit bacterial growth effectively.
- Anticancer Activity : The compound has been investigated for its potential to induce apoptosis in cancer cells by activating caspases. This mechanism highlights its role as a potential anticancer agent .
Medicine
- Therapeutic Development : The compound is being explored for its therapeutic effects in drug development. Its ability to inhibit specific kinases suggests potential applications in treating diseases characterized by abnormal cell signaling pathways.
- Targeting Biological Pathways : Investigations into its effects on cellular processes indicate that it may modulate pathways involved in cell growth and proliferation .
Case Studies and Research Findings
Recent studies have provided insights into the effectiveness of this compound:
-
Anti-intestinal Nematode Activity : A study demonstrated that derivatives exhibited significant deparasitization effects against Nippostrongylus brazilliensis in vivo, with one compound achieving over 80% efficacy at a dosage of 10 mg/kg .
Compound Dose (mg/kg) Worm Recovery Reduction (%) 4n 10 215 80.2 Albendazole 10 245 98.8 - MAO Inhibition Studies : Another study focused on synthesizing novel derivatives from the naphthyridine scaffold and evaluated their potency as monoamine oxidase B inhibitors. One derivative showed an IC50 value close to established MAO B inhibitors .
Mechanism of Action
The mechanism of action of 2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes structural differences and key properties of analogous compounds:
| Compound Name | Substituents | Molecular Formula | CAS Number | Key Functional Features |
|---|---|---|---|---|
| 2-Ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride | 2-Ethyl, 10-carboxylic acid (HCl salt) | C₁₃H₁₅N₂O₂·HCl | 1170283-86-9 | Hydrochloride salt enhances solubility; carboxylic acid group enables salt formation. |
| 2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid | 2-Ethyl, 10-carboxylic acid (free acid) | C₁₃H₁₄N₂O₂ | 519150-65-3 | Free acid form; lacks hydrochloride, potentially altering solubility and reactivity. |
| 2-Methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridin-10-amine | 2-Methyl, 10-amine | C₁₃H₁₅N₃ | N/A (CID 10703806) | Amino group at position 10; methyl substituent reduces steric bulk compared to ethyl. |
| 8-Chloro-2-(trifluoroacetyl)-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-10-one | 8-Chloro, 2-trifluoroacetyl | C₁₄H₁₀ClF₃N₂O₂ | 1325306-24-8 | Electron-withdrawing groups (Cl, CF₃) enhance stability; ketone functionality. |
Biological Activity
2-Ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C13H12ClN3O2
- Molecular Weight : 273.71 g/mol
- IUPAC Name : this compound
Research indicates that compounds within the naphthyridine class exhibit various biological activities through multiple mechanisms:
- Inhibition of PI3K Pathway : Some naphthyridine derivatives have shown to inhibit Class I PI3K enzymes, which are crucial in cellular signaling pathways involved in cancer progression and inflammation .
- Antitumor Activity : Naphthyridine derivatives have demonstrated significant antitumor effects by inhibiting uncontrolled cellular proliferation associated with malignant diseases .
Biological Activity Overview
Case Study 1: Antitumor Activity
A study evaluated the antitumor effects of various naphthyridine derivatives against the CCRF-CEM leukemia cell line. The most potent compound exhibited a GI50 of 10 nM, suggesting strong cytotoxicity against cancer cells .
Case Study 2: Inhibition of PI3K
Research on the inhibition of Class I PI3K enzymes highlighted that certain naphthyridine derivatives could effectively reduce inflammatory responses in vitro. The selectivity for specific PI3K isoforms was noted as a significant factor for therapeutic applications in treating inflammatory diseases .
Research Findings
Recent studies have synthesized various analogs of naphthyridine compounds to explore their biological activities further. The synthesis methods often involve microwave-assisted procedures for enhanced yield and efficiency .
Table of Synthesized Compounds and Their Activities
Q & A
Basic: What are the recommended synthetic pathways for preparing 2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride?
Methodological Answer:
The synthesis typically involves multi-component reactions or hydrolysis of ester precursors. For example:
- Multi-component reactions (e.g., using ethyl acetoacetate, aldehydes, and amines) can yield the naphthyridine core via cyclization .
- Hydrolysis of esters (e.g., ethyl or tert-butyl esters) under acidic conditions (HCl, H₂O, ethanol, reflux) is a common method to generate the carboxylic acid derivative. Subsequent hydrochloride salt formation is achieved via neutralization with HCl .
- Palladium-catalyzed cross-coupling may introduce substituents like ethyl groups at specific positions, as seen in related benzo[b][1,6]naphthyridines .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- HPLC/LC-MS : Assess purity (>95%) and detect impurities using reverse-phase C18 columns with UV detection (λ = 254 nm). LC-MS can confirm the molecular ion peak (e.g., [M+H]⁺) .
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) verifies the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂), aromatic protons (δ ~7.0–8.5 ppm), and the carboxylic acid proton (δ ~12–13 ppm) .
- Elemental Analysis : Confirm empirical formula (C₁₆H₁₇ClN₂O₂) and stoichiometry .
Advanced: What strategies resolve contradictions in reported biological activity data for naphthyridine derivatives?
Methodological Answer:
- Dose-Response Analysis : Test activity across a broad concentration range (nM–µM) to identify non-linear effects or off-target interactions .
- Structural Analog Comparison : Compare results with analogs (e.g., 8-fluoro or trifluoromethyl derivatives) to isolate the role of the ethyl and carboxylic acid groups .
- Target Validation : Use CRISPR/Cas9 knockdown or competitive binding assays to confirm specificity for hypothesized targets (e.g., kinases, DNA topoisomerases) .
Advanced: How can researchers optimize the solubility and bioavailability of this compound for in vivo studies?
Methodological Answer:
- Salt Form Screening : Test alternative counterions (e.g., sodium, mesylate) or co-crystallization agents to improve aqueous solubility .
- Prodrug Design : Synthesize ester prodrugs (e.g., ethyl or pivaloyloxymethyl esters) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .
- Nanoparticle Encapsulation : Use PEGylated liposomes or polymeric nanoparticles to improve plasma half-life and tissue distribution .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods to minimize inhalation risks, as fine particles may irritate respiratory pathways .
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in designated hazardous waste containers .
Advanced: How can computational modeling aid in understanding the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with proteins (e.g., DNA gyrase) and calculate binding energies (ΔG) .
- MD Simulations : Perform 100-ns simulations (AMBER/CHARMM force fields) to analyze stability of ligand-target complexes and identify critical hydrogen bonds/π-π interactions .
- QSAR Modeling : Develop quantitative structure-activity relationship models to correlate substituent effects (e.g., ethyl vs. methyl groups) with antimicrobial potency .
Advanced: What experimental approaches address discrepancies in synthetic yields across different laboratories?
Methodological Answer:
- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and optimize reaction time/temperature .
- Catalyst Screening : Compare palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) or ligands (e.g., PPh₃ vs. XPhos) to identify yield-limiting steps .
- Purification Refinement : Implement gradient flash chromatography or preparative HPLC to isolate high-purity product from side products .
Basic: What are the key applications of this compound in medicinal chemistry research?
Methodological Answer:
- Antimicrobial Agents : Test against Gram-positive/negative bacteria (MIC assays) due to structural similarity to quinolone antibiotics .
- Kinase Inhibitors : Screen against cancer-associated kinases (e.g., EGFR, BRAF) using fluorescence polarization assays .
- Probe Development : Label with fluorophores (e.g., BODIPY) for cellular imaging studies to track target engagement .
Advanced: How can researchers validate the metabolic stability of this compound in preclinical models?
Methodological Answer:
- Liver Microsome Assays : Incubate with human/rat liver microsomes and quantify parent compound degradation via LC-MS/MS over 60 minutes .
- CYP450 Inhibition Screening : Use fluorogenic substrates to assess inhibition of CYP3A4/2D6 isoforms, which may predict drug-drug interactions .
- Pharmacokinetic Profiling : Conduct IV/PO dosing in rodents to measure AUC, Cₘₐₓ, and t₁/₂, correlating with in vitro stability data .
Basic: What analytical techniques are suitable for quantifying this compound in biological matrices?
Methodological Answer:
- LC-MS/MS : Employ MRM mode with deuterated internal standards (e.g., D₅-ethyl analog) for high sensitivity in plasma/tissue homogenates .
- UV-Vis Spectroscopy : Use absorbance at λₘₐₓ (~270–300 nm) for rapid quantification in cell lysates, validated against calibration curves .
- HPLC-ELSD : Apply evaporative light scattering detection for non-chromophoric samples, though sensitivity may be lower than MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
